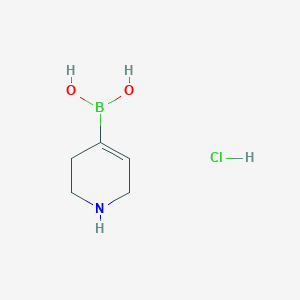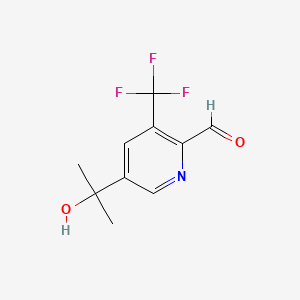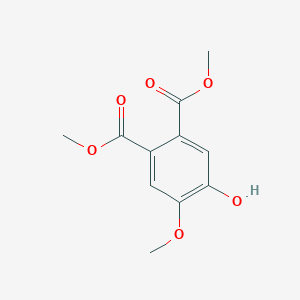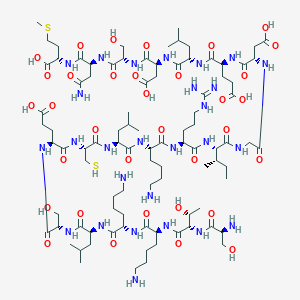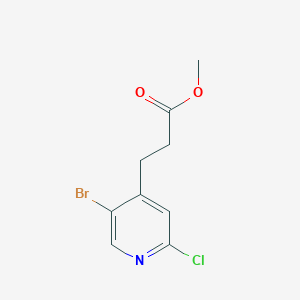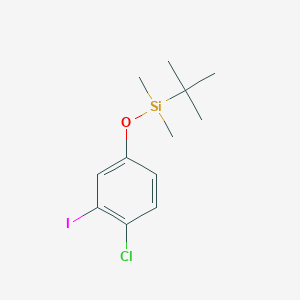
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected through an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved through the reaction of pyridine with a suitable alkylating agent.
Coupling with Pyrrolidine: The pyridin-2-ylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(Pyridin-2-ylmethyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of both a pyridine and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs.
Propriétés
Numéro CAS |
163165-83-1 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2 |
Clé InChI |
IYWXWVPJOGFZQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


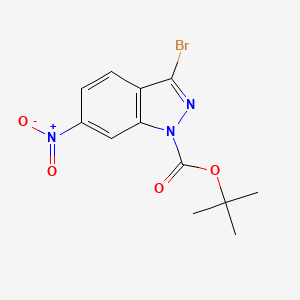
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
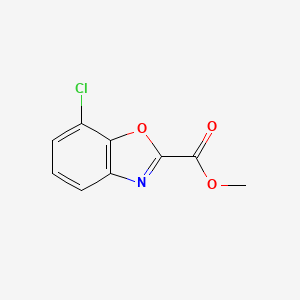
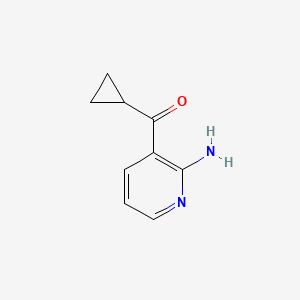
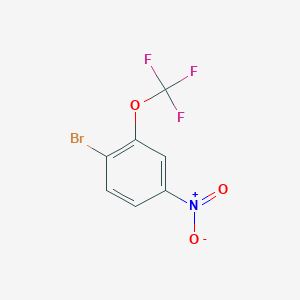
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)

